N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and an amine group attached to a benzofuro[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core through a cyclization reaction of a suitable precursor.
Introduction of the Pyrimidine Ring: The benzofuran intermediate is then subjected to a reaction with a pyrimidine derivative under specific conditions to form the benzofuro[3,2-d]pyrimidine structure.
Industrial Production Methods
Industrial production of N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with various biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine shares similarities with other benzofuro[3,2-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of N-(4-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
714292-11-2 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N3O2/c1-11-19-16-14-5-3-4-6-15(14)23-17(16)18(20-11)21-12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,19,20,21) |
InChI Key |
ZGQCLLUPNYNBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)OC)OC4=CC=CC=C42 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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